molecular formula C6H3BrClIO B2635624 4-Bromo-2-chloro-6-iodophenol CAS No. 858855-18-2

4-Bromo-2-chloro-6-iodophenol

Cat. No. B2635624
CAS RN: 858855-18-2
M. Wt: 333.35
InChI Key: ONIPWRPZFYYPRX-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-iodophenol is a chemical compound with the molecular formula C6H3BrClIO . It is a derivative of phenol, which is a biologically inactive metabolite of profenofos, an organophosphorus pesticide .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-6-iodophenol consists of a phenol ring with bromine, chlorine, and iodine substituents . The exact positions of these substituents on the phenol ring can be determined by the compound’s name: the bromine (Br) is on the 4th carbon, the chlorine (Cl) is on the 2nd carbon, and the iodine (I) is on the 6th carbon .

Scientific Research Applications

Catalysis and Molecular Interaction

4-Bromo-2-chloro-6-iodophenol has been studied in the context of molecular catalysis. For instance, Schmidtchen (1986) explored the cyclisation of halopropyl-nitrophenols and found that the rate of reaction is influenced by macrotricyclic ammonium salts, which form host-guest complexes with the compound. This research suggests a role for 4-Bromo-2-chloro-6-iodophenol in facilitating specific molecular interactions in catalytic processes (Schmidtchen, 1986).

Crystal Structure Analysis

In the field of crystallography, Dey and Desiraju (2004) demonstrated that 4-phenoxyanilines, including those with halogen substitutions similar to 4-Bromo-2-chloro-6-iodophenol, can exhibit unique structural properties. This research is crucial for understanding the crystal structures of halogenated phenolic compounds and their derivatives (Dey & Desiraju, 2004).

Photoreaction Mechanisms

The photoreaction mechanisms of halogenated phenols, including compounds similar to 4-Bromo-2-chloro-6-iodophenol, have been a subject of research. For example, Akai et al. (2002) studied the photoreaction of bromophenols in low-temperature matrices, which has implications for understanding the behavior of 4-Bromo-2-chloro-6-iodophenol under UV irradiation (Akai et al., 2002).

Infrared Spectroscopy and Molecular Stability

The study of the infrared spectrum and stability of related halogenated phenolic compounds has been conducted to understand their molecular properties. Nagata et al. (2004) investigated 2-hydroxyphenyl radicals derived from halophenols, providing insights that could be applied to the stability and spectroscopic properties of 4-Bromo-2-chloro-6-iodophenol (Nagata et al., 2004).

Safety and Hazards

4-Bromo-2-chloro-6-iodophenol is classified as harmful in contact with skin, causes serious eye damage, harmful if inhaled, may cause respiratory irritation, causes skin irritation, and is toxic if swallowed . It’s advised to avoid breathing dust/fumes, avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-bromo-2-chloro-6-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIPWRPZFYYPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858855-18-2
Record name 4-Bromo-2-chloro-6-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-chlorophenol (10 g, 48.2 mmol) in 25% aqueous ammonia solution (140 mL) was added a solution of potassium iodide (24 g, 144.6 mmol) and iodine (12.2 g, 48.2 mmol) in water (125 mL). The reaction mixture was stirred at ambient temperature for 4 h and quenched with 100 mL of water. The reaction was acidified by addition of concentrated HCl (150 mL) and extracted with ethyl acetate (3×40 mL). The combined organic extracts were dried over Na2SO4 and concentrated in vacuo to give the crude product which was purified by column chromatography (SiO2, 9:1 hexanes/ethyl acetate) providing 4-bromo-2-chloro-6-iodophenol (14 g, 89%) as an off-white solid: 1H NMR (CDCl3, 400 MHz) δ 7.74 (d, J=2.0 Hz, 1H), 7.47 (d, J=2.0 Hz, 1H), 5.93 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

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